4-Amino-3,5-dichlorobenzamide
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Overview
Description
4-Amino-3,5-dichlorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the 4-position and two chlorine atoms at the 3- and 5-positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichlorobenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine. One common method is the reaction of 3,5-dichlorobenzoyl chloride with 4-aminoaniline in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dichloromethane at room temperature, yielding this compound as the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert it into amines or other reduced forms.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents like thionyl chloride or phosphorus pentachloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include various substituted benzamides.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-Amino-3,5-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichlorobenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
Uniqueness
4-Amino-3,5-dichlorobenzamide is unique due to the presence of both amino and dichloro substituents on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63887-26-3 |
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Molecular Formula |
C7H6Cl2N2O |
Molecular Weight |
205.04 g/mol |
IUPAC Name |
4-amino-3,5-dichlorobenzamide |
InChI |
InChI=1S/C7H6Cl2N2O/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H2,11,12) |
InChI Key |
CRYCKBHVODBYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C(=O)N |
Origin of Product |
United States |
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